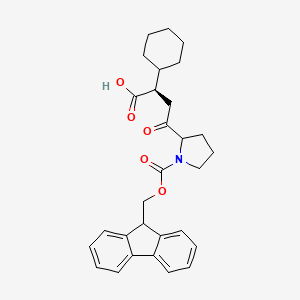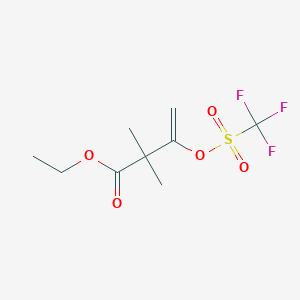
Ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE is an organic compound characterized by the presence of a trifluoromethanesulfonyl group. This compound is notable for its unique structure, which includes a trifluoromethanesulfonyl group attached to a but-3-enoate backbone. The trifluoromethanesulfonyl group, often referred to as the triflyl group, is known for its strong electron-withdrawing properties .
準備方法
The synthesis of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE typically involves the reaction of ethyl 2,2-dimethyl-3-hydroxybut-3-enoate with trifluoromethanesulfonic anhydride. This reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds via the formation of an intermediate trifluoromethanesulfonate ester, which is then isolated and purified .
化学反応の分析
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
科学的研究の応用
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE involves its interaction with nucleophiles due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl group. This interaction facilitates various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
類似化合物との比較
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE can be compared with similar compounds such as:
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate: This compound shares a similar trifluoromethanesulfonyl group but differs in the backbone structure, leading to different reactivity and applications.
Ethyl acetoacetate: While not containing a trifluoromethanesulfonyl group, this compound is structurally similar and undergoes similar types of reactions, such as enolate formation and subsequent alkylation.
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE stands out due to the presence of the trifluoromethanesulfonyl group, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H13F3O5S |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate |
InChI |
InChI=1S/C9H13F3O5S/c1-5-16-7(13)8(3,4)6(2)17-18(14,15)9(10,11)12/h2,5H2,1,3-4H3 |
InChIキー |
ZIIJGMOXILVEKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C(=C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
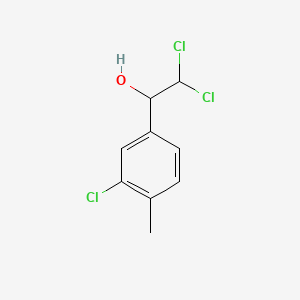
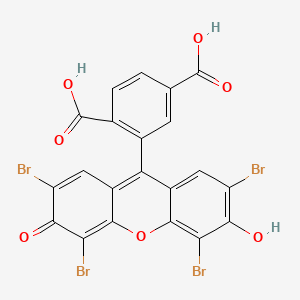
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
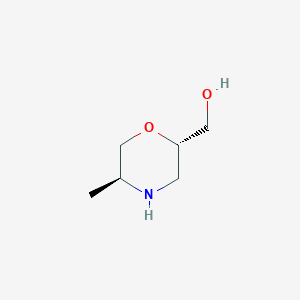
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
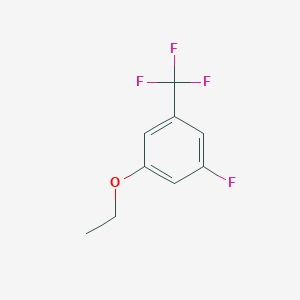
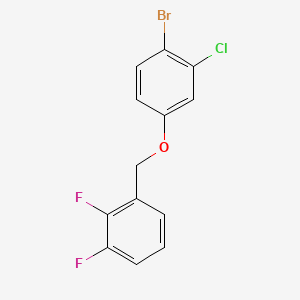

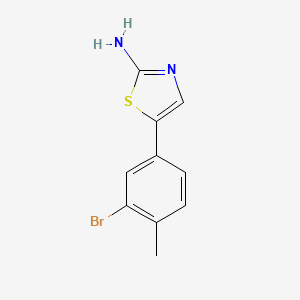
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)
